N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group linked to a hexahydroquinazolinone core via a thioacetamide bridge. The structural complexity arises from the fused bicyclic quinazolinone system, which is partially hydrogenated (1,2,5,6,7,8-hexahydro), and the 3-hydroxypropyl substituent at the N1 position. The benzodioxole moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and metabolic stability . The thioacetamide linkage introduces sulfur, which may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-9-3-8-24-16-5-2-1-4-15(16)20(23-21(24)27)30-12-19(26)22-11-14-6-7-17-18(10-14)29-13-28-17/h6-7,10,25H,1-5,8-9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFINFWTHVMSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the reaction of benzo[d][1,3]dioxole derivatives with thiourea and other reactants to form the desired acetamide structure. The molecular formula is , and its molecular weight is approximately 378.45 g/mol.
Anticancer Activity
Recent studies have shown that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, derivatives such as bis-benzo[d][1,3]dioxol-5-yl thiourea have demonstrated IC50 values in the low micromolar range against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . In contrast, standard chemotherapeutics like doxorubicin had higher IC50 values against these cell lines.
The anticancer mechanisms of these compounds often involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells by modulating proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Cell cycle analysis reveals that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Antidiabetic Potential
In addition to anticancer properties, some derivatives of benzodioxole have shown promising antidiabetic activity. For example, certain synthesized benzodioxole carboxamide derivatives displayed potent inhibition against α-amylase with IC50 values as low as 0.68 µM while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests their potential utility in managing diabetes by regulating carbohydrate metabolism.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound using various assays:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
This data indicates that the tested compound is significantly more potent than doxorubicin against these cancer cell lines.
Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic effects of benzodioxole derivatives:
| Compound | IC50 α-Amylase (µM) | Cytotoxicity (IC50 Normal Cells µM) |
|---|---|---|
| IIa | 0.85 | >150 |
| IIc | 0.68 | >150 |
This highlights the dual potential for therapeutic applications in oncology and diabetes management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The hexahydroquinazolinone core distinguishes this compound from analogous heterocycles such as 1,4-benzoxazines (e.g., derivatives in ) and thiazoles (e.g., compound 74 in ). Key differences include:
- Hydrogen Bonding: The 2-oxo group in the quinazolinone core provides a hydrogen-bond acceptor, similar to the oxadiazole oxygen in ’s derivatives, but with distinct spatial positioning .
Substituent Analysis
- Benzo[d][1,3]dioxol-5-ylmethyl Group: This substituent is shared with compound 74 (), where it is linked to a thiazole via a cyclopropane carboxamide. The benzodioxole group is known to enhance lipophilicity and π-π stacking interactions, but its placement on a methylene bridge in the target compound may confer greater conformational flexibility compared to rigid cyclopropane linkages .
- 3-Hydroxypropyl Chain: The hydroxypropyl group introduces a polar, protic moiety absent in ’s oxadiazole derivatives. This could improve solubility but may also increase metabolic susceptibility compared to non-polar substituents like the 4-methoxyphenyl group in compound 74 .
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Electronic Considerations
The principle of isovalency () suggests that compounds with analogous electron distribution may exhibit similar reactivity despite differing structures. For example:
- However, the hexahydroquinazolinone’s reduced aromaticity may limit π-stacking compared to fully planar systems like benzoxazines, impacting target selectivity .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Coupling of benzo[d][1,3]dioxole derivatives with thio-containing intermediates under basic conditions (e.g., triethylamine) to form thioether linkages .
Introduction of the 3-hydroxypropyl substituent via alkylation or nucleophilic substitution, requiring precise temperature control (40–60°C) and anhydrous solvents (e.g., DMF) .
Final acetamide formation through condensation reactions, monitored via thin-layer chromatography (TLC) to track completion .
Optimization: Adjust pH (7–9), use catalytic bases (e.g., KCO), and employ reflux conditions to enhance yield (60–80%) .
Advanced: How can Design of Experiments (DoE) improve synthesis efficiency?
Answer:
DoE methodologies (e.g., factorial designs) systematically optimize variables:
- Critical factors: Temperature (40–80°C), solvent polarity (DMF vs. acetone), and reagent stoichiometry (1:1 to 1:1.2 molar ratios) .
- Response variables: Yield, purity (HPLC >95%), and reaction time.
Case study: A Central Composite Design reduced side-product formation by 30% when optimizing thioether bond formation .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) and carbon backbones .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 485.12) .
- HPLC: Quantifies purity (>98%) and detects impurities using C18 columns and acetonitrile/water gradients .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Comparative assays: Test against structurally similar compounds (e.g., thiazole or oxadiazole analogs) to isolate pharmacophore contributions .
- Dose-response curves: Use IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Structure-Activity Relationship (SAR) studies: Modify the 3-hydroxypropyl group to evaluate its role in target binding .
Basic: What is the hypothesized mechanism of action for this compound?
Answer:
Preliminary studies suggest:
- Enzyme inhibition: Interaction with kinases (e.g., PI3K) via hydrogen bonding with the quinazolinone core .
- Receptor modulation: Thioacetamide moiety may bind to cysteine residues in inflammatory targets (e.g., COX-2) .
Validation: Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) and molecular docking simulations .
Advanced: How can computational methods guide compound optimization?
Answer:
- Molecular docking: Predict binding affinities to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- QSAR models: Correlate substituent effects (e.g., hydroxypropyl chain length) with anticancer activity .
Basic: How is stability under varying pH conditions assessed?
Answer:
- Accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Analysis: Monitor degradation via HPLC; optimal stability observed at pH 6–8 due to minimized hydrolysis of the acetamide group .
Advanced: How are spectral data contradictions resolved (e.g., overlapping NMR peaks)?
Answer:
- 2D NMR techniques: HSQC and HMBC resolve ambiguities in crowded regions (e.g., quinazolinone vs. benzodioxole signals) .
- X-ray crystallography: Definitive structural confirmation; used to resolve a disputed thioether configuration in a related compound .
Basic: What in vitro models are suitable for initial biological testing?
Answer:
- Anticancer: NCI-60 cell line panel for broad cytotoxicity screening .
- Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Dose range: 1–100 μM, with viability assessed via MTT assays .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- Proteome profiling: Use affinity pulldown-MS to identify non-target interactions .
- Isoform selectivity: Test against kinase isoform panels (e.g., PKCα vs. PKCβ) .
- Metabolite screening: LC-MS/MS detects reactive metabolites that may cause toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
